7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Description
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.
Properties
Molecular Formula |
C9H11N5O2 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
7-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5O2/c15-9-12-11-8-10-7(1-2-14(8)9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,12,15) |
InChI Key |
LWGNINKZQJVJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=NNC(=O)N3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the Dimroth rearrangement, which involves protonation of the nitrogen atom of a pyrimidine derivative, followed by ring opening, tautomerization, ring closure, and deprotonation . Another approach involves the use of hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with molecular targets such as kinases. For instance, it inhibits c-Met kinase activity at the nanomolar level, which is crucial for its anti-tumor effects . The compound binds to the active site of the kinase, blocking its activity and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine: Similar in structure but with a methyl group instead of a morpholinyl group.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anti-tumor activities.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another structurally related compound with potential biological activities.
Uniqueness
The uniqueness of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one lies in its morpholinyl group, which enhances its solubility and potentially its bioavailability. This structural feature may contribute to its superior kinase inhibition and anti-tumor activities compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
